molecular formula C17H15ClO2 B1487629 (1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate CAS No. 1290205-03-6

(1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate

Cat. No. B1487629
M. Wt: 286.8 g/mol
InChI Key: AKAOHRQUHQBUKN-OMOCHNIRSA-N
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Description

(1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate, commonly referred to as 6-chloro-3-phenylindene (6-CPI), is an important synthetic intermediate used in the synthesis of a variety of pharmaceuticals and other organic compounds. It is a colorless liquid with a melting point of -10°C and a boiling point of 178°C. 6-CPI is a versatile synthetic intermediate and has been used in the synthesis of a variety of compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), antifungal agents, and anti-cancer drugs. Additionally, 6-CPI has been used in the synthesis of a variety of other organic compounds, including dyes, fragrances, and flavors.

Scientific Research Applications

Potential as Glucagon-Like Peptide 1 Receptor Agonists

Research has identified novel skeletons of phenyl acetate derivatives as potential glucagon-like peptide 1 receptor (GLP-1R) activators. These compounds have shown effects in increasing GLP-1 secretion, thereby enhancing glucose responsiveness. This suggests their potential application in anti-diabetic treatments (Gong, Cheon, Lee, & Kang, 2011).

Structural and Crystallographic Studies

Compounds with similar structural characteristics have been synthesized and analyzed for their crystal structure and molecular interactions. For example, the synthesis, crystal structure, and ab initio studies of related inden-yl acetate derivatives provide insights into their molecular conformation and intermolecular interactions, which can be valuable for designing new molecules with desired properties (Ghalib, Hashim, Silva, Mehdi, Sulaiman, & Silva, 2011).

Anticancer and Anti-inflammatory Potential

Some derivatives of inden-yl acetate have been investigated for their anticancer and anti-inflammatory activities. The synthesis and biological evaluation of specific inden-yl acetate amide derivatives have shown potential as anti-inflammatory agents with lower gastrointestinal toxicity, indicating their possible application in developing new therapeutic agents (Sharma & Ray, 2008). Additionally, certain inden-1-one substituted acetamide derivatives have exhibited significant anticancer activity, underscoring their potential in cancer treatment (Karaburun, GUNDOGDU-KARABURUN, Yurttaş, Kayağil, & Demirayak, 2018).

properties

IUPAC Name

[(1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO2/c1-11(19)20-17-10-15(12-5-3-2-4-6-12)14-8-7-13(18)9-16(14)17/h2-9,15,17H,10H2,1H3/t15?,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAOHRQUHQBUKN-OMOCHNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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